A Technical Guide to the Physicochemical Properties of 2,5-Dimethoxytetrahydrofuran
A Technical Guide to the Physicochemical Properties of 2,5-Dimethoxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxytetrahydrofuran (DMTHF) is a versatile heterocyclic organic compound that serves as a key intermediate in a variety of synthetic transformations. Its utility is most notably recognized in the synthesis of N-substituted pyrroles via the Paal-Knorr reaction, and as a precursor in the production of pharmaceuticals, such as the anticholinergic drug atropine (B194438) sulfate (B86663).[1][2] This technical guide provides an in-depth overview of the physicochemical properties of 2,5-dimethoxytetrahydrofuran, detailed experimental protocols for its synthesis and key reactions, and a mechanistic exploration of its reactivity. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
2,5-Dimethoxytetrahydrofuran is a colorless to pale yellow liquid with a chemical formula of C₆H₁₂O₃. It is a mixture of cis and trans isomers.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [4] |
| Molecular Weight | 132.16 g/mol | [2][4][5] |
| Appearance | Colorless to almost clear liquid | [6] |
| Melting Point | -45 °C | [6] |
| Boiling Point | 145-147 °C | [6] |
| Density | 1.02 - 1.03 g/mL at 20-25 °C | [6] |
| Refractive Index (n20D) | 1.416 - 1.419 | [7] |
| Solubility | Miscible with methanol (B129727), diethyl ether, and tetrahydrofuran. Immiscible with water. | [6] |
Reactivity and Mechanism
The primary reactivity of 2,5-dimethoxytetrahydrofuran stems from its nature as a cyclic acetal. Under acidic conditions, it undergoes hydrolysis to generate succinaldehyde (B1195056) in situ. This reactivity is the foundation of its utility in the Paal-Knorr pyrrole (B145914) synthesis.
The proposed mechanism for the acid-catalyzed hydrolysis involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a highly reactive oxocarbenium ion intermediate. This intermediate is then attacked by water, leading to a ring-opening to form the 1,4-dicarbonyl compound, succinaldehyde.[3][8]
Experimental Protocols
Synthesis of 2,5-Dimethoxytetrahydrofuran
An improved and safer method for the preparation of 2,5-dimethoxytetrahydrofuran involves the reduction of 2,5-dihydro-2,5-dimethoxyfuran at room temperature and atmospheric pressure using a Mg-MeOH/Pd-C reducing agent. This avoids the need for high-pressure hydrogenation apparatus.[9]
Procedure: [9]
-
To a mixture of 2,5-dihydro-2,5-dimethoxyfuran (10 g, 76.9 mmol), methanol (150 mL), and 10% palladium on activated carbon, add magnesium turnings (10 g) in portions over 10 hours.
-
After the reaction is complete, remove the solid residue by filtration and wash with methylene (B1212753) chloride (2 x 30 mL).
-
Combine the filtrates and add methylene chloride (150 mL) and water (200 mL).
-
Carefully neutralize the mixture to a pH of 6 with 5% hydrochloric acid.
-
Separate the organic layer, and extract the aqueous phase with methylene chloride (2 x 30 mL).
-
Combine the organic phases and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Distill the oily residue under reduced pressure to afford pure 2,5-dimethoxytetrahydrofuran.
Paal-Knorr Synthesis of N-Substituted Pyrroles
2,5-Dimethoxytetrahydrofuran is a common starting material for the Paal-Knorr synthesis of N-substituted pyrroles. The reaction proceeds by the acid-catalyzed condensation of 2,5-dimethoxytetrahydrofuran with a primary amine.[10]
General Procedure: [10]
-
In a suitable reaction vessel, dissolve the primary amine (1.0 equiv) in a suitable solvent (e.g., water, ethanol, or acetic acid).
-
Add 2,5-dimethoxytetrahydrofuran (1.0-1.2 equiv) to the solution.
-
Add a catalytic amount of an acid (e.g., iron(III) chloride, acetic acid).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup, which may include extraction with an organic solvent, washing with water and brine, and drying over an anhydrous salt.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted pyrrole.
Synthesis of Atropine Sulfate Intermediate (Tropinone)
2,5-Dimethoxytetrahydrofuran is a key starting material in the synthesis of tropinone (B130398), a precursor to atropine.[11]
Procedure for Tropinone Synthesis: [11]
-
In a round bottom flask, charge water (1000 mL), 2,5-dimethoxytetrahydrofuran (500 g, 3.783 mol), and concentrated sulfuric acid (10 mL).
-
Heat the reaction mixture to 85-90 °C for 2 hours.
-
Cool the mixture to 25-30 °C and then chill to -5 to -10 °C.
-
Add 1,3-acetonedicarboxylic acid (553 g, 3.783 mol) under stirring at -5 to 0 °C, followed by water (1000 mL), and chill to -5 to 0 °C.
-
Add aqueous monomethylamine (40% solution, 440 g, 5.67 mol) dropwise at -5 to 0 °C.
-
Raise the temperature to 5-10 °C and add sodium bicarbonate (54.2 g) portion-wise to achieve a pH of 7-8.
-
Monitor the reaction by GC for the consumption of 2,5-dimethoxytetrahydrofuran.
-
Extract the reaction mixture with dichloromethane (B109758) (6 x 2.5 L).
-
Combine the organic layers and distill the solvent to obtain crude tropinone.
-
Purify the crude tropinone by vacuum distillation.
Biological Activity and Drug Development Applications
2,5-Dimethoxytetrahydrofuran itself is not known to possess significant biological activity or to be directly involved in signaling pathways. Its primary importance in drug development lies in its role as a versatile and stable precursor for the synthesis of more complex, biologically active molecules.[1][6] As demonstrated, it is a crucial building block for atropine sulfate, an anticholinergic drug used to treat a variety of medical conditions.[1] Furthermore, its application in the Paal-Knorr synthesis provides access to a wide range of N-substituted pyrroles, a scaffold present in many pharmaceutically active compounds.[10] The use of 2,5-dimethoxytetrahydrofuran allows for the in situ generation of the less stable succinaldehyde, providing a practical and efficient route to these important heterocyclic structures.[3]
Conclusion
2,5-Dimethoxytetrahydrofuran is a valuable reagent in organic synthesis, particularly for the preparation of N-substituted pyrroles and as an intermediate in the synthesis of pharmaceuticals like atropine. Its well-defined physicochemical properties and predictable reactivity under acidic conditions make it a reliable tool for researchers and drug development professionals. The experimental protocols provided in this guide offer a starting point for the practical application of this versatile compound in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethoxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]
- 5. 2,5-Dimethoxytetrahydrofuran | C6H12O3 | CID 79098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2,5-dimethoxytetrahydrofuran, 696-59-3 [thegoodscentscompany.com]
- 8. 2,5-Dimethoxytetrahydrofuran | 696-59-3 | Benchchem [benchchem.com]
- 9. An Improved Preparation of 2, 5-Dimethoxy-tetrahydrofuran [crcu.jlu.edu.cn]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. WO2014102829A1 - Crystalline atropine sulfate - Google Patents [patents.google.com]
